7-Bromo-1,2,3,4-tetrahydroquinoline

Description

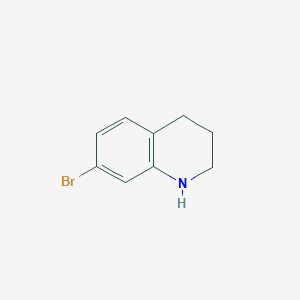

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVWZEWZXCZNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551501 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114744-51-3 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114744-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Heterocyclic Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline for Advanced Research and Development

This compound is a substituted heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Identified by its CAS Number 114744-51-3 , this molecule serves as a crucial and versatile building block for the synthesis of complex pharmaceutical agents.[1][2] Its rigid, saturated heterocyclic core, combined with the synthetically tractable bromine handle on the aromatic ring, makes it an ideal starting point for introducing molecular diversity and tailoring compounds toward specific biological targets.

It is critical to distinguish this compound from its structural isomer, 7-Bromo-1,2,3,4-tetrahydroiso quinoline (CAS No. 17680-55-6).[3] While both are valuable synthons, their distinct nitrogen placement within the heterocyclic ring leads to fundamentally different chemical reactivity and spatial arrangement of substituents, resulting in unique applications and derivatives. This guide will focus exclusively on the quinoline isomer, providing a comprehensive overview of its properties, synthesis, characterization, and application.

Part 1: Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical methods for characterization.

| Property | Value | Source(s) |

| CAS Number | 114744-51-3 | [1][2] |

| Molecular Formula | C₉H₁₀BrN | [1][2] |

| Molecular Weight | 212.09 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 68-69 °C (for Hydrochloride Salt) | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | C1CC2=C(C=C(C=C2)Br)NC1 | [1] |

| InChI Key | DRVWZEWZXCZNAR-UHFFFAOYSA-N | [1][2] |

Note: The melting point for the free base is not consistently reported in surveyed literature; the value provided is for the more commonly cited hydrochloride salt.

Part 2: Synthesis and Mechanistic Rationale

The most direct and widely applicable method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 7-bromoquinoline. This method is noted for its high efficiency and regioselectivity, reducing only the nitrogen-containing heterocyclic ring while leaving the benzene ring and the carbon-bromine bond intact under controlled conditions.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from quinoline to the target compound.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure adaptability and troubleshooting.

Objective: To selectively reduce the pyridinyl ring of 7-bromoquinoline.

Reagents & Equipment:

-

7-Bromoquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-5 mol% Pd)

-

Ethanol (or Acetic Acid), reagent grade (approx. 10-20 mL per gram of substrate)

-

Hydrogen (H₂) gas, high purity

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite™ or other filtration aid

Step-by-Step Methodology:

-

Reactor Preparation: The high-pressure reactor is meticulously cleaned and dried. All fittings are checked for integrity. Causality: Ensuring a leak-proof system is paramount for safety and for maintaining the positive hydrogen pressure required for the reaction to proceed efficiently.

-

Charging the Reactor: To the reactor vessel, add 7-bromoquinoline followed by the solvent (Ethanol). The vessel is gently swirled to dissolve the substrate. Finally, the 10% Pd/C catalyst is added as a slurry in a small amount of the reaction solvent. Causality: Adding the solid catalyst last as a slurry minimizes the risk of airborne catalyst dust (which is flammable) and ensures it is well-dispersated in the reaction mixture. Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis. Acetic acid can sometimes accelerate the reaction for heterocyclic systems and may be used as an alternative or co-solvent.

-

Inerting the Atmosphere: The reactor is sealed and purged multiple times with an inert gas (Nitrogen or Argon) before introducing hydrogen. Causality: This critical step removes all oxygen from the reactor headspace. The combination of hydrogen gas and a pyrophoric catalyst like Pd/C can be explosive in the presence of oxygen.

-

Hydrogenation Reaction: The system is pressurized with hydrogen gas to the target pressure (typically 50-100 psi). The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to increase the reaction rate. The reaction progress is monitored by observing the drop in hydrogen pressure or by TLC/LC-MS analysis of aliquots. Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to the surface of the heterogeneous catalyst. The palladium surface is where the catalytic cycle occurs: H₂ is adsorbed and dissociates into active hydrogen atoms, which are then transferred to the adsorbed quinoline substrate.

-

Work-up and Isolation: Upon completion, the reactor is cooled and the hydrogen pressure is carefully vented. The system is purged again with inert gas. The reaction mixture is then filtered through a pad of Celite™ to remove the Pd/C catalyst. The filter cake is washed with additional solvent. Causality: Filtering through Celite™ prevents the fine, black palladium particles from passing through the filter paper, ensuring a clean filtrate. The inert gas purge before opening the reactor is a final safety measure.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude solid or oil is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this validation.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on data for structurally similar compounds, such as the 6-bromo isomer, the following characteristic signals are expected for this compound:[5]

-

Aromatic Protons (δ 6.5-7.0 ppm): The aromatic region will confirm the substitution pattern. One would expect three distinct signals: a doublet for the H-5 proton, a doublet of doublets for the H-6 proton, and another doublet for the H-8 proton.

-

Amine Proton (δ ~3.5-4.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be variable and concentration-dependent.

-

Aliphatic Protons (δ 1.8-3.4 ppm):

-

-CH₂-N- (C2): A triplet at approximately δ 3.2-3.4 ppm.

-

Ar-CH₂- (C4): A triplet at approximately δ 2.7-2.9 ppm.

-

-CH₂-CH₂- (C3): A multiplet (quintet or sextet) around δ 1.8-2.0 ppm, showing coupling to both C2 and C4 protons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For a bromine-containing compound, the most diagnostic feature is the isotopic pattern of the molecular ion.

-

Molecular Ion (M⁺): Bromine has two abundant, stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity:

-

M⁺ peak: at m/z 211 (corresponding to C₉H₁₀⁷⁹BrN)

-

M+2 peak: at m/z 213 (corresponding to C₉H₁₀⁸¹BrN)

-

-

The presence of this characteristic 1:1 doublet is conclusive evidence of a molecule containing a single bromine atom.

Part 4: Applications in Medicinal Chemistry

This compound is not an end product but a high-value intermediate. The bromine atom serves as a versatile functional handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of compound libraries for screening.

Case Study: Intermediate for Aldosterone Synthase (CYP11B2) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of aldosterone synthase (CYP11B2).[6] Over-activation of this enzyme leads to excess aldosterone, a key factor in the pathophysiology of hypertension, heart failure, and renal disease.

The development workflow leverages the 7-bromo position for a key Suzuki coupling reaction to install an aryl or heteroaryl group, a common motif in many CYP11B2 inhibitors.

Drug Development Value Chain

Caption: Role of this compound in a drug discovery pipeline.

This pathway demonstrates how the initial building block is strategically modified to build a complex molecule with a specific pharmacological profile, highlighting its value in accelerating the discovery of new therapeutics.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety.

GHS Hazard Classification

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 114744-51-3) is a foundational building block for advanced chemical synthesis. Its well-defined physicochemical properties, straightforward and high-yield synthesis via catalytic hydrogenation, and, most importantly, its proven utility in the construction of pharmaceutically relevant molecules make it an indispensable tool for researchers in drug discovery. A thorough understanding of its handling, characterization, and synthetic potential, as outlined in this guide, empowers scientists to leverage this versatile intermediate to its fullest extent in the pursuit of novel therapeutics.

References

- Alfa Chemistry. (n.d.). CAS 17680-55-6 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

- BLD Pharm. (n.d.). 220247-73-4 | 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13865047, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10729255, 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link].

- Dae-Kee, K., et al. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. Google Patents. WO2009135651A1.

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link].

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link].

Sources

- 1. This compound | C9H10BrN | CID 13865047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-51-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

A Comprehensive Technical Guide to 7-Bromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. We will explore its core molecular properties, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis and purification. Furthermore, this guide elucidates the compound's chemical reactivity, particularly the strategic role of the bromine atom as a synthetic handle for creating diverse molecular libraries via cross-coupling reactions. The applications of the tetrahydroquinoline scaffold in drug development are discussed, contextualizing the value of this specific bromo-derivative as a key starting material. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.

Core Molecular Profile

This compound is a substituted heterocyclic compound built upon the privileged tetrahydroquinoline scaffold. Its structure incorporates a bromine atom on the aromatic ring, a feature that is instrumental in its synthetic utility.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [1][2] |

| Average Molecular Weight | 212.09 g/mol | [1] |

| Monoisotopic Mass | 210.99966 Da | [1] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [1] |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are used.

| Identifier Type | Value | Source |

| CAS Number | 114744-51-3 | [1] |

| PubChem CID | 13865047 | [1] |

| InChI Key | DRVWZEWZXCZNAR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CC2=C(C=C(C=C2)Br)NC1 | [1] |

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed as a final product but rather as a crucial intermediate. A robust and widely applicable method involves the catalytic reduction of the corresponding quinoline precursor, 7-bromoquinoline. This approach is favored due to the commercial availability of the starting material and the high efficiency of heterogeneous catalytic hydrogenation.

The causality for choosing catalytic hydrogenation lies in its clean reaction profile and simple work-up. The catalyst can be filtered off, minimizing contamination of the crude product and simplifying the subsequent purification, which is essential for producing high-purity material required for drug development.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 7-bromoquinoline to yield the target compound. The self-validating nature of this protocol is ensured by the inclusion of a definitive purification step (column chromatography) and subsequent analytical characterization to confirm purity and identity.

Materials:

-

7-Bromoquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq)

-

Ethanol (ACS Grade)

-

Hydrogen Gas (H₂) or Ammonium Formate as an alternative hydrogen donor

-

Celite®

-

Silica Gel (230-400 mesh)

-

Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 7-bromoquinoline (e.g., 5.0 g, 24.0 mmol) in ethanol (100 mL) in a suitable hydrogenation vessel, carefully add 10% Pd/C (0.5 g).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 24-48 hours).

-

Work-up: Upon completion, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (3 x 20 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

-

Isolation: Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for the structural elucidation of this compound.

| Technique | Expected Results |

| ¹H NMR | - Aromatic Protons: Signals in the ~6.5-7.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Aliphatic Protons: Signals in the ~1.8-3.5 ppm range corresponding to the three CH₂ groups of the tetrahydro- portion.- N-H Proton: A broad singlet, typically in the ~3.5-4.5 ppm range. |

| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm), including one C-Br signal.- Aliphatic Carbons: 3 distinct signals in the aliphatic region (~20-50 ppm). |

| Mass Spec. (EI/ESI) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), appearing at m/z ≈ 211 and 213. |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its dual-functionality: the pharmacologically relevant tetrahydroquinoline core and the synthetically versatile bromine substituent.

The Bromine Atom as a Synthetic Handle

The bromine atom serves as a highly effective "handle" for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core scaffold, which is a cornerstone of modern medicinal chemistry for developing structure-activity relationships (SAR). The Suzuki-Miyaura coupling is a prime example of this utility.[3]

Caption: Use of 7-Bromo-THQ in a Suzuki-Miyaura cross-coupling reaction.

Pharmacological Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its presence in a wide array of biologically active molecules, both natural and synthetic.[4] Derivatives have shown a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV properties.[4] By using this compound as a starting point, researchers can systematically explore how different substituents at the 7-position modulate these biological activities, accelerating the discovery of novel therapeutic agents.

Safety and Handling

Proper handling of this compound is essential in a research environment. The compound is associated with several hazards as classified under the Globally Harmonized System (GHS).[1]

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

This compound is more than a chemical with a defined molecular weight of 212.09 g/mol .[1] It is a strategically important building block for drug discovery and medicinal chemistry. Its stable, pharmacologically relevant core, combined with a reactive bromine handle, provides an efficient and versatile platform for synthesizing novel compounds with therapeutic potential. The synthetic and analytical protocols outlined in this guide offer a reliable framework for researchers to produce and utilize this compound in their research endeavors.

References

The Strategic Synthesis and Application of 7-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Advanced Drug Discovery

An In-depth Exploration of a Privileged Scaffold for Novel Therapeutics

Introduction: The Enduring Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility allows for precise spatial orientation of substituents, enabling effective interaction with diverse biological targets. The introduction of a bromine atom at the 7-position of this scaffold yields 7-Bromo-1,2,3,4-tetrahydroquinoline, a versatile building block that combines the foundational pharmacological properties of the tetrahydroquinoline nucleus with a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in modern drug discovery programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 114744-51-3 | |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | |

| Appearance | White to light yellow solid | |

| Purity | Typically ≥98% |

The bromine atom at the C-7 position significantly influences the electronic properties of the aromatic ring and serves as a key functional group for derivatization via cross-coupling reactions.

Strategic Synthesis: Catalytic Hydrogenation of 7-Bromoquinoline

The most direct and efficient method for the synthesis of this compound is the catalytic hydrogenation of the parent aromatic compound, 7-bromoquinoline. This method is favored for its high atom economy and generally clean conversion.

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocol

The following protocol is based on well-established procedures for the catalytic hydrogenation of quinolines.[1]

Materials:

-

7-Bromoquinoline

-

Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon (Pd/C)

-

Glacial Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Parr hydrogenation apparatus or a similar pressure vessel, dissolve 7-bromoquinoline (1.0 eq) in glacial acetic acid. Add the catalyst (typically 5-10 mol% PtO₂ or Pd/C). The choice of catalyst can influence reaction rate and selectivity; platinum-based catalysts are often highly effective for this transformation.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50-60 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Thin-layer chromatography (TLC) can also be used to check for the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the final product in high purity.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the starting material and the product, and it can help to maintain the activity of the platinum catalyst.

-

Catalyst Choice: Both PtO₂ and Pd/C are effective for the reduction of the pyridine ring in quinolines. The choice may depend on availability and specific reaction kinetics.

-

Pressure and Temperature: The hydrogenation of the quinoline ring is typically facile and can be achieved under mild conditions (room temperature and moderate pressure), which helps to prevent side reactions such as hydrodebromination.

Comprehensive Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are as follows:

¹H NMR (Expected Chemical Shifts):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | ~6.8 | d | 1H | Aromatic proton ortho to the bromine |

| H-6 | ~6.9 | dd | 1H | Aromatic proton meta to the bromine and ortho to the nitrogen-bearing carbon |

| H-8 | ~6.4 | d | 1H | Aromatic proton ortho to the nitrogen-bearing carbon |

| NH | ~3.8 | br s | 1H | Amine proton |

| H-2 | ~3.3 | t | 2H | Methylene group adjacent to nitrogen |

| H-3 | ~1.9 | m | 2H | Methylene group |

| H-4 | ~2.7 | t | 2H | Methylene group adjacent to the aromatic ring |

¹³C NMR (Expected Chemical Shifts):

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-8a | ~144 | Quaternary carbon at the ring junction |

| C-7 | ~115 | Carbon bearing the bromine atom |

| C-6 | ~129 | Aromatic CH |

| C-5 | ~127 | Aromatic CH |

| C-4a | ~122 | Quaternary carbon at the ring junction |

| C-8 | ~114 | Aromatic CH |

| C-2 | ~42 | Methylene carbon adjacent to nitrogen |

| C-4 | ~27 | Methylene carbon adjacent to the aromatic ring |

| C-3 | ~22 | Methylene carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 211 and 213, corresponding to the two bromine isotopes.

-

Key Fragmentation: Loss of a hydrogen atom to give a stable aromatic cation, and cleavage of the aliphatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch | Secondary amine |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| 850-750 | C-H bend | Aromatic (substitution pattern) |

| ~600 | C-Br stretch | Aryl bromide |

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. The bromine atom provides a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Caption: Derivatization of this compound for drug discovery.

The tetrahydroquinoline scaffold itself has been associated with a range of biological activities, including anticancer effects.[2][3] Derivatives of this core structure have been shown to inhibit various cancer cell lines. The introduction of different aryl, heteroaryl, or other functional groups at the 7-position can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of 7-aryl-1,2,3,4-tetrahydroquinolines can lead to compounds that target specific signaling pathways implicated in cancer progression.[4]

Conclusion

This compound is a strategically important building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis via catalytic hydrogenation of 7-bromoquinoline, combined with the versatility of the bromine handle for further functionalization, makes it an invaluable tool for medicinal chemists. The detailed characterization data and synthetic protocols provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this privileged scaffold and to accelerate the discovery of new therapeutic agents.

References

-

PubChem. Compound Summary for CID 13865047, this compound. National Center for Biotechnology Information. [Link]

-

Georgia Institute of Technology. The Catalytic Hydrogenation of Quinoline. [Link]

-

Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11565-11578. [Link]

-

Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 1-15. [Link]

Sources

7-Bromo-1,2,3,4-tetrahydroquinoline synthesis mechanism

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the foundational chemical principles and field-proven experimental protocols. We will dissect two principal synthetic strategies: the catalytic hydrogenation of 7-bromoquinoline and the electrophilic bromination of the 1,2,3,4-tetrahydroquinoline scaffold. The guide emphasizes the causality behind experimental choices, addresses common challenges such as managing side reactions, and offers detailed, self-validating methodologies. Key mechanistic claims are substantiated with citations to authoritative literature, and quantitative data is presented for clear comparison.

Chapter 1: Introduction to this compound

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in modern pharmacology, forming the core of numerous bioactive natural products and synthetic drugs.[1] Its rigid, three-dimensional structure is ideal for interacting with biological targets. The introduction of a bromine atom at the 7-position significantly enhances the molecule's utility. This modification provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of diverse molecular libraries for drug discovery.[2][3] Furthermore, the lipophilicity and metabolic stability imparted by the bromo-substituent can be crucial for optimizing the pharmacokinetic profile of drug candidates. As such, robust and scalable synthetic access to this compound is of critical importance to the pharmaceutical industry.

Chapter 2: Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two mechanistically distinct directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures.

-

Route A: Reduction of a Pre-functionalized Aromatic System. This is the most direct approach, involving the selective hydrogenation of the pyridine ring of 7-bromoquinoline. It preserves the pre-installed bromo-substituent on the benzene ring.

-

Route B: Functionalization of the Core Scaffold. This strategy begins with the 1,2,3,4-tetrahydroquinoline core and introduces the bromine atom via electrophilic aromatic substitution. This route requires careful control of reaction conditions to ensure correct regioselectivity and prevent oxidation of the THQ ring.[4]

A third, more foundational approach involves constructing the quinoline ring system from a bromo-substituted aniline, such as 3-bromoaniline, using classic named reactions like the Skraup or Doebner-von Miller synthesis, followed by a reduction step.[5][6][7][8] While effective, this multi-stage process is often less efficient than the two primary routes detailed below.

Caption: High-level overview of synthetic routes to the target compound.

Chapter 3: Route A - Catalytic Hydrogenation of 7-Bromoquinoline

This is arguably the most straightforward method, predicated on the selective reduction of the nitrogen-containing heterocyclic ring of 7-bromoquinoline. The benzene ring is generally resistant to hydrogenation under the conditions used, ensuring the retention of the C7-bromo substituent.

Mechanistic Principles

The catalytic hydrogenation of quinolines is a heterogeneous process that occurs on the surface of a metal catalyst.[9] The mechanism involves:

-

Adsorption: Both the quinoline substrate and hydrogen gas adsorb onto the active sites of the catalyst surface.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved, forming reactive atomic hydrogen species (H*) bound to the metal.

-

Stepwise Hydrogen Transfer: The adsorbed quinoline undergoes a series of hydrogen atom transfers, typically reducing the C=N and C=C bonds of the pyridine ring in a stepwise fashion. This leads to the formation of the 1,2,3,4-tetrahydroquinoline product.[1]

-

Desorption: The final product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The choice of catalyst is critical. Platinum- and palladium-based catalysts are highly active, while catalysts made from cobalt, nickel, or rhodium also demonstrate efficacy.[10] The reaction rate is typically first order with respect to hydrogen pressure and directly proportional to the amount of catalyst used.[9]

Caption: Catalytic hydrogenation workflow on a metal surface.

Detailed Experimental Protocol: Hydrogenation using Platinum Dioxide (Adams' Catalyst)

This protocol is based on established procedures for quinoline hydrogenation.[9]

Materials:

-

7-Bromoquinoline

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid (solvent)

-

Methanol

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

-

Vessel Preparation: Ensure the pressure vessel of the Parr apparatus is clean and dry. Add 7-bromoquinoline (e.g., 5.0 g) and a magnetic stir bar to the vessel.

-

Catalyst and Solvent Addition: Under a nitrogen or argon atmosphere (to prevent premature catalyst reduction by ambient air), add Adams' catalyst (PtO₂, ~50-100 mg, ~1-2% by weight). Add glacial acetic acid (50 mL) as the solvent.

-

System Purge: Seal the Parr apparatus. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

-

Reaction: Pressurize the vessel with hydrogen to 50-60 psi. Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is generally complete within 2-6 hours.

-

Work-up: Once hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Neutralization: Slowly and carefully pour the filtrate into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Continue adding until effervescence ceases (pH > 7).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if necessary.

Chapter 4: Route B - Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline

This approach builds the target molecule by adding the bromo-substituent to the readily available THQ scaffold. The key challenges are achieving the correct regiochemistry (bromination at C7) and preventing a common side reaction: the oxidation of the THQ ring to the aromatic quinoline.[4]

Mechanistic Principles & The Challenge of Oxidation

The nitrogen atom in the THQ ring is an electron-donating group, which strongly activates the attached benzene ring towards electrophilic aromatic substitution. This activation, however, also makes the entire molecule susceptible to oxidation.[4] Common brominating agents, particularly N-Bromosuccinimide (NBS), can function as both an electrophile for bromination and an oxidant, leading to the formation of 7-bromoquinoline.[3][11]

Mitigation Strategy: N-Protection To suppress the undesired oxidation, a common and effective strategy is to temporarily install an electron-withdrawing protecting group, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), on the nitrogen atom.[4] This N-protection has two crucial effects:

-

Reduces Oxidative Susceptibility: The electron-withdrawing nature of the protecting group decreases the electron density on the nitrogen and, by extension, the entire ring system, making it less prone to oxidation.

-

Maintains Regiocontrol: While slightly deactivating, the protected amino group still acts as an ortho-, para-director, guiding the incoming electrophile (Br+) to the desired positions.

Detailed Experimental Protocol: N-Acetylation, Bromination, and Deprotection

Part 1: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve 1,2,3,4-tetrahydroquinoline (10.0 g) in dichloromethane (100 mL) in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 equivalents), followed by the dropwise addition of acetyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-1,2,3,4-tetrahydroquinoline, which is often used without further purification.

Part 2: Bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve the N-acetylated THQ from Part 1 in a suitable solvent like chloroform or acetic acid.[12]

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with sodium thiosulfate solution (to quench any remaining bromine) and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to give crude 1-Acetyl-7-bromo-1,2,3,4-tetrahydroquinoline. Purify by recrystallization or column chromatography.

Part 3: Deprotection (Hydrolysis) of the Acetyl Group

-

Reflux the purified product from Part 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours.

-

Cool the reaction mixture and neutralize by the careful addition of a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, this compound.

Chapter 5: Quantitative Data Summary

The following table provides a comparative summary of the two primary synthetic routes. Yields and conditions are representative and can vary based on scale and specific optimization.

| Parameter | Route A: Catalytic Hydrogenation | Route B: Electrophilic Bromination |

| Starting Material | 7-Bromoquinoline | 1,2,3,4-Tetrahydroquinoline |

| Key Reagents | H₂, PtO₂ (or other metal catalyst) | AcCl, NBS, HCl |

| Number of Steps | 1 | 3 (Protection, Bromination, Deprotection) |

| Typical Overall Yield | 85-95% | 60-75% |

| Key Challenge | Handling of H₂ gas and catalyst | Preventing oxidation, multi-step process |

| Scalability | Excellent; widely used in industry | Good, but less atom-economical |

| Primary Waste | Catalyst (recyclable) | Stoichiometric byproducts from protection/deprotection |

Chapter 6: Conclusion

The synthesis of this compound is readily achievable through well-established chemical transformations. For researchers prioritizing efficiency, atom economy, and scalability, Route A (Catalytic Hydrogenation) is the superior choice. Its direct, high-yielding nature makes it ideal for producing large quantities of the target compound, provided the 7-bromoquinoline starting material is available.

Conversely, Route B (Electrophilic Bromination) offers flexibility when 1,2,3,4-tetrahydroquinoline is the more accessible precursor. While it involves a multi-step sequence with a lower overall yield, the use of N-protection provides a reliable and controllable method for achieving the desired bromination while mitigating the significant risk of oxidation.[4] The choice between these robust methodologies will ultimately be guided by starting material availability, project scale, and the specific capabilities of the laboratory.

References

- [Reference to a general quinoline synthesis review, if found]

- BenchChem. (2025). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol. Benchchem.

- [Reference to a general organic chemistry textbook or review on protecting groups]

- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

- [Reference for Suzuki/Sonogashira if more detail is needed]

- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

- BenchChem. (2025).

- [Reference for general properties of THQ]

- [Reference for general properties of THQ]

- [Reference for general properties of THQ]

- Wikipedia. (n.d.). Skraup reaction. Wikipedia.

- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.

- [Reference to a general quinoline synthesis review]

- [Reference to a general quinoline synthesis review]

- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

- BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors. Benchchem.

- [Reference for general properties of THQ]

- Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.

- [Reference to a general quinoline synthesis review]

- [Reference for general properties of THQ]

- BenchChem. (2025). Navigating the Synthesis of 5,7-Dibromoquinoline: A Comparative Guide to Synthetic Routes. Benchchem.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- [Reference for general properties of THQ]

- [Reference for general properties of THQ]

- Zemtsova, M. N., Kulemina, S. V., Rybakov, V. B., & Klimochkin, Y. N. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639.

- [Reference to a general quinoline synthesis review]

- PMC. (n.d.).

- PMC. (n.d.).

- PMC PubMed Central. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC PubMed Central.

- [Reference for general properties of THQ]

- [Reference for general properties of THQ]

- [Reference for general properties of THQ]

- [Reference to a general quinoline synthesis review]

- [Reference to a general quinoline synthesis review]

- [Reference for general properties of THQ]

- [Reference for general properties of THQ]

Sources

- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. GT Digital Repository [repository.gatech.edu]

- 10. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of 7-Bromo-1,2,3,4-tetrahydroquinoline. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in complex research and development settings. This document, structured with the practicing scientist in mind, moves beyond a simple data repository to explain the "why" behind the spectral features, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic output. The structure and standard numbering convention for this compound are depicted below. This numbering is essential for assigning signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~6.8-7.0 | d | 1H | J = 8.0-8.5 |

| H-6 | ~6.9-7.1 | dd | 1H | J = 8.0-8.5, 2.0-2.5 |

| H-8 | ~6.5-6.7 | d | 1H | J = 2.0-2.5 |

| N-H | ~3.6-4.2 | br s | 1H | - |

| C2-H₂ | ~3.2-3.4 | t | 2H | J = 5.5-6.0 |

| C4-H₂ | ~2.7-2.9 | t | 2H | J = 6.0-6.5 |

| C3-H₂ | ~1.8-2.0 | m | 2H | - |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Interpretation and Causality

-

Aromatic Region (δ 6.5-7.1 ppm): The bromine atom at the C7 position strongly influences the electronic environment of the aromatic ring.

-

H-8: This proton is ortho to the nitrogen and meta to the bromine. It is expected to be the most shielded of the aromatic protons, appearing as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the bromine atom and will be split by both H-5 (ortho coupling) and H-8 (meta coupling), resulting in a doublet of doublets.

-

H-5: This proton is ortho to the C4a-C5 bond and will appear as a doublet due to coupling with H-6.

-

-

Aliphatic Region (δ 1.8-3.4 ppm): The signals for the tetrahydroquinoline ring protons are characteristic.

-

C2-H₂ and C4-H₂: These methylene groups adjacent to the nitrogen and the aromatic ring, respectively, are deshielded and appear as triplets due to coupling with the C3 protons.

-

C3-H₂: This methylene group is the most shielded of the aliphatic protons and will likely appear as a multiplet due to coupling with both the C2 and C4 protons.

-

-

N-H Proton: The proton on the nitrogen atom is exchangeable and typically appears as a broad singlet. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 | ~110-115 |

| C8a | ~145-148 |

| C4a | ~122-125 |

| C5 | ~128-131 |

| C6 | ~129-132 |

| C8 | ~115-118 |

| C2 | ~45-48 |

| C4 | ~27-30 |

| C3 | ~21-24 |

Note: These are predicted values based on the parent compound and substituent effects.

Interpretation and Causality

-

Aromatic Carbons (δ 110-148 ppm):

-

C7: The carbon directly attached to the bromine atom (ipso-carbon) will be significantly shielded compared to a typical aromatic C-H, appearing at a lower chemical shift.

-

C8a and C4a: These are quaternary carbons at the ring junction. C8a, being adjacent to the nitrogen, will be the most deshielded.

-

C5, C6, C8: These are protonated aromatic carbons. Their precise shifts are influenced by the electronic effects of both the nitrogen and the bromine.

-

-

Aliphatic Carbons (δ 21-48 ppm):

-

C2: The carbon adjacent to the nitrogen is the most deshielded of the aliphatic carbons.

-

C4 and C3: These carbons are further from the heteroatom and appear at higher field (more shielded).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3450 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1450-1500 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aromatic Amine |

| 1000-1100 | C-Br Stretch | Aryl Bromide |

| 800-850 | C-H Bend (out-of-plane) | Substituted Benzene |

Interpretation and Causality

The IR spectrum provides a quick and effective confirmation of key functional groups. The presence of a sharp to moderately broad peak around 3400 cm⁻¹ is a strong indicator of the N-H bond of the secondary amine. The series of peaks in the 2850-3100 cm⁻¹ range confirms the presence of both aliphatic and aromatic C-H bonds. The characteristic C=C stretching vibrations in the 1450-1610 cm⁻¹ region affirm the aromatic core, while a band in the 1000-1100 cm⁻¹ region would be consistent with the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure.

Predicted Mass Spectrometry Data

| m/z | Ion | Interpretation |

| 211/213 | [M]⁺ | Molecular ion peak (characteristic 1:1 isotopic pattern for Bromine) |

| 182/184 | [M - C₂H₅]⁺ | Loss of an ethyl group via benzylic cleavage |

| 132 | [M - Br]⁺ | Loss of a bromine radical |

| 104 | [C₈H₁₀]⁺ | Loss of Br and HCN |

Note: The presence of Bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 abundance) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions is expected to be driven by the stability of the resulting ions. A primary fragmentation event is the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is a favorable process leading to a stable, resonance-delocalized cation.

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural characterization of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. Infrared spectroscopy confirms the presence of key functional groups, particularly the secondary amine and the aromatic system. Finally, mass spectrometry establishes the molecular weight and provides structural insights through predictable fragmentation patterns, with the bromine isotopic pattern serving as a definitive marker. This guide provides a robust predictive framework for researchers to identify and characterize this important molecule.

References

No direct experimental spectra were found in the initial searches. The predictions and interpretations are based on general principles of organic spectroscopy and data for analogous compounds.

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 7-Bromo-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the principles and experimental considerations essential for the structural elucidation of this and related heterocyclic compounds. Given the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and substituent effects.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery programs. Its derivatives have been explored for a range of therapeutic applications, including anticancer and antimicrobial agents.[1] Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular architecture of such compounds in solution.

Predicted NMR Data Summary for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the parent compound, 1,2,3,4-tetrahydroquinoline, and the application of established substituent chemical shift (SCS) effects for a bromine substituent on an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~3.3 | Triplet | ~6.0 |

| H-3 | ~1.9 | Multiplet | - |

| H-4 | ~2.8 | Triplet | ~6.0 |

| H-5 | ~6.8 | Doublet | ~8.0 |

| H-6 | ~7.0 | Doublet of Doublets | ~8.0, ~2.0 |

| H-8 | ~6.6 | Doublet | ~2.0 |

| N-H | Variable | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~42 |

| C-3 | ~22 |

| C-4 | ~27 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~130 |

| C-7 | ~115 |

| C-8 | ~118 |

| C-8a | ~144 |

Theoretical Basis for Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra of this compound is predicated on the foundational principle of substituent additivity on chemical shifts. The well-characterized NMR spectra of the parent molecule, 1,2,3,4-tetrahydroquinoline, serves as the reference. The electronic effects of the bromine atom—primarily its inductive electron-withdrawing (-I) and resonance electron-donating (+R) effects—are then systematically applied to estimate the chemical shifts of the aromatic protons and carbons. Authoritative sources on substituent chemical shift (SCS) effects provide the empirical data for these predictions.[2]

Detailed Spectral Analysis and Interpretation

A thorough understanding of the predicted spectra requires an atom-by-atom analysis of the expected chemical shifts and coupling patterns.

Caption: Experimental workflow for NMR analysis.

Instrument Parameters

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of substituted quinolines and tetrahydroquinolines has shown significant promise in medicinal chemistry. The introduction of a bromine atom can enhance a molecule's binding affinity to biological targets through halogen bonding and can also serve as a handle for further synthetic modifications via cross-coupling reactions.

Derivatives of the tetrahydroquinoline scaffold have been investigated for their potential as:

-

Anticancer Agents: By targeting various cellular pathways involved in cancer progression.

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.

-

Neuroprotective Agents: Exhibiting potential in the treatment of neurodegenerative diseases.

Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the NMR spectroscopic analysis of this compound. In the absence of publicly available experimental data, a comprehensive prediction of the ¹H and ¹³C NMR spectra has been presented, along with a thorough interpretation based on fundamental NMR principles. This guide also outlines the standard experimental protocols necessary for acquiring high-quality NMR data and touches upon the potential applications of this compound in the field of drug discovery. The information contained herein is intended to serve as a valuable resource for researchers and scientists working with this and structurally related molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. ([Link])

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. ([Link])

-

Organomation. NMR Sample Preparation: The Complete Guide. ([Link])

-

NMR Sample Prepara-on. ([Link])

-

Standard Operating Procedure for NMR Experiments. ([Link])

-

PubChem. 1,2,3,4-Tetrahydroquinoline. ([Link])

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. ([Link])

- Maciejewska, N., Olszewski, M., Witkowska, M., et al. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square; 2022. DOI: 10.21203/rs.3.rs-1481079/v1.

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ([Link])

-

Semantic Scholar. Quinolinones using Domino Reactions. ([Link])

-

PubChem. This compound. ([Link])

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 7-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences. It provides a unique molecular fingerprint by probing the vibrational frequencies of chemical bonds within a molecule. For drug development professionals, this technique is crucial for structural elucidation, impurity profiling, and quality control. This guide offers an in-depth analysis of the IR spectrum of 7-Bromo-1,2,3,4-tetrahydroquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry. Understanding its spectral features is paramount for its identification and characterization in various research and development stages.

The structure of this compound incorporates a secondary cyclic amine fused to a substituted aromatic ring. This combination of functionalities gives rise to a complex and informative IR spectrum. This guide will dissect the spectrum into its constituent absorption bands, explaining the underlying vibrational modes and the structural information they convey.

Theoretical Framework: Understanding the Vibrational Modes

The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon governed by the vibrational energy levels of its bonds. When the frequency of the incident IR radiation matches the natural frequency of a specific vibrational mode, energy is absorbed, resulting in a peak in the IR spectrum. The position of these peaks, measured in wavenumbers (cm⁻¹), is characteristic of the bond type and its chemical environment.

For this compound, the key vibrational modes that give rise to characteristic IR absorption bands include:

-

N-H Stretching: The secondary amine group (-NH-) in the tetrahydroquinoline ring exhibits a characteristic stretching vibration.

-

C-H Stretching: Both the aromatic ring and the aliphatic portion of the molecule have C-H bonds, which absorb in distinct regions of the IR spectrum.

-

C=C Stretching: The stretching vibrations within the aromatic ring provide valuable information about the aromatic system.

-

C-N Stretching: The stretching of the carbon-nitrogen bond in the cyclic amine is another key spectral feature.

-

C-Br Stretching: The carbon-bromine bond on the aromatic ring has a characteristic absorption in the fingerprint region.

-

Bending Vibrations: Various bending vibrations (scissoring, wagging, twisting) of C-H and N-H bonds also contribute to the overall spectrum, particularly in the fingerprint region.

Analysis of the IR Spectrum of this compound

The interpretation of the IR spectrum of this compound involves the systematic assignment of observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorption bands and their corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Causality and Field Insights |

| 3350–3310 | N-H Stretch | Secondary Amine | Medium | The single N-H bond in the secondary amine of the tetrahydroquinoline ring gives rise to a distinct stretching vibration.[1] The position of this peak can be influenced by hydrogen bonding, which may cause it to broaden and shift to a lower frequency. In cyclic amines, this frequency can be slightly lower than in their aliphatic counterparts.[2] |

| 3100–3000 | Aromatic C-H Stretch | Aromatic Ring | Medium to Weak | The C-H bonds on the benzene ring exhibit stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds.[3][4][5] The presence of multiple weak to medium bands in this region is a strong indicator of an aromatic system.[6] |

| 3000–2850 | Aliphatic C-H Stretch | -CH₂- | Medium to Strong | The methylene groups in the saturated portion of the tetrahydroquinoline ring have symmetric and asymmetric C-H stretching vibrations that appear in this range.[7][8] |

| 1600–1585 & 1500–1400 | Aromatic C=C Stretch | Aromatic Ring | Medium | The carbon-carbon double bond stretching vibrations within the aromatic ring typically appear as two or more bands in these regions.[3][4][5] These bands are characteristic of the aromatic ring itself. |

| 1335–1250 | C-N Stretch | Aromatic Amine | Strong | The stretching of the C-N bond in aromatic amines is typically stronger and at a higher frequency than in aliphatic amines.[1][9] |

| 900–675 | Aromatic C-H Out-of-Plane Bend | Aromatic Ring | Strong | The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[3][4] |

| 690–515 | C-Br Stretch | Aryl Halide | Medium | The stretching vibration of the carbon-bromine bond is found in the lower frequency "fingerprint" region of the spectrum.[4][10] |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is contingent upon proper sample preparation and instrument operation. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum.

-

-

Sample Preparation:

-

Place a small amount of the this compound sample directly onto the ATR crystal. The sample should be a solid, appearing as a white to light yellow solid.[11]

-

Ensure complete coverage of the crystal for optimal signal.

-

-

Spectrum Acquisition:

-

Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections or smoothing of the spectrum.

-

Visualizing Molecular Vibrations and Workflow

To better understand the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the key vibrational modes and the experimental workflow.

Caption: Key vibrational modes of this compound.

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of this compound provides a wealth of information that is crucial for its unambiguous identification and characterization. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers and drug development professionals can confirm the presence of the key functional groups and the overall molecular architecture. This guide provides a comprehensive framework for interpreting the IR spectrum of this compound, from the theoretical underpinnings of molecular vibrations to a practical experimental protocol. Mastery of this technique is essential for ensuring the quality, purity, and structural integrity of pharmaceutical compounds.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). Retrieved from [Link]

-

Berkeley Learning Hub. (2025). Aromatic Peak IR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). O-H and N-H stretching bands of the noncomplexed compounds and (a).... Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized red and near-infrared absorption spectra of quinoline. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

-

American Chemical Society. (n.d.). Infrared Spectral-Structural Correlations of Quinolines. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Infrared spectra and the molecular conformations of some aliphatic amines. Retrieved from [Link]

-

ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-1,2,3,4-tetrahydroisoquinoline (C9H10BrN). Retrieved from [Link]

-

University of Puget Sound. (n.d.). IR Chart. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-